molecular formula C11H23NO B13195483 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL

Cat. No.: B13195483
M. Wt: 185.31 g/mol
InChI Key: ARADYGGFDMYZQU-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcycloheptanone with 1-aminopropan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cycloheptane derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler compound with similar functional groups but a different ring structure.

    4-Methylcycloheptanone: A related compound that lacks the amino and hydroxyl groups.

Uniqueness

1-(1-Aminopropan-2-YL)-4-methylcycloheptan-1-OL is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in simpler or structurally different compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-4-methylcycloheptan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-4-3-6-11(13,7-5-9)10(2)8-12/h9-10,13H,3-8,12H2,1-2H3

InChI Key

ARADYGGFDMYZQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)(C(C)CN)O

Origin of Product

United States

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